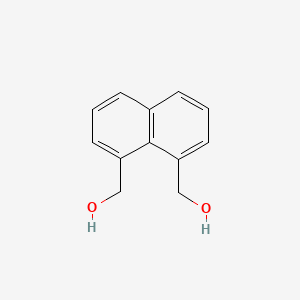

1,8-Naphthalenedimethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

[8-(hydroxymethyl)naphthalen-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6,13-14H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DINZUYYYXDLSJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CO)C(=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174103 | |

| Record name | 1,8-Naphthalenedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2026-08-6 | |

| Record name | 1,8-Naphthalenedimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002026086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Naphthalenedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-Naphthalenedimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 1,8-bis(hydroxymethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 1,8-bis(hydroxymethyl)naphthalene, a key organic compound with applications in synthesis and materials science. This document details the precise three-dimensional arrangement of atoms in the crystalline state, offering valuable insights for researchers in medicinal chemistry and materials development. The crystallographic data presented herein is crucial for understanding the molecule's steric and electronic properties, which underpin its reactivity and potential for forming host-guest complexes.

Crystallographic Data Summary

The crystal structure of 1,8-bis(hydroxymethyl)naphthalene, with the chemical formula C₁₂H₁₂O₂, has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic space group P2(1)/n.[1][2] A comprehensive summary of the crystallographic data is presented in Table 1.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₂O₂ |

| Molecular Weight | 188.24 g/mol [1] |

| Crystal System | Monoclinic[1] |

| Space Group | P2(1)/n[1] |

| a | 8.549(4) Å[1] |

| b | 4.856(3) Å[1] |

| c | 22.604(4) Å[1] |

| β | 94.24(3)°[1] |

| Volume (V) | 935.8(7) ų[1] |

| Z | 4[1] |

| Calculated Density (Dx) | 1.34 g cm⁻³[1] |

| Radiation (λ) | Mo Kα (0.71073 Å)[1] |

| Absorption Coefficient (μ) | 0.84 cm⁻¹[1] |

| F(000) | 400[1] |

| Temperature (T) | 295 K[1] |

| R-factor | 0.042 for 1455 unique reflections[1] |

Molecular Geometry and Intermolecular Interactions

The defining feature of the 1,8-bis(hydroxymethyl)naphthalene crystal structure is the significant steric strain imposed by the two hydroxymethyl substituents on the naphthalene core. This steric hindrance causes notable deviations in the exterior angles at the C(1), C(8), and C(9) ring atoms from the ideal 120°.[1] Despite this strain, the ten carbon atoms of the naphthalene core remain largely planar, with an average deviation of only 0.012(7) Å from the best least-squares plane.[1]

A critical aspect of the crystal packing is the extensive network of hydrogen bonds. Each hydroxy group participates in hydrogen bonding as both a donor and an acceptor, leading to the formation of infinite chains that propagate along the[3] direction.[1] The neutron-adjusted parameters for the two distinct H...O acceptor distances are 1.78(3) Å and 1.80(3) Å, with corresponding O-H...O acceptor angles of 165(2)° and 170(2)°.[1] This hydrogen bonding network results in a modified herringbone packing arrangement.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of 1,8-bis(hydroxymethyl)naphthalene follows a standardized workflow for single-crystal X-ray diffraction analysis.

Synthesis and Crystallization

1,8-bis(hydroxymethyl)naphthalene can be synthesized by the reduction of 1,8-naphthalic anhydride using a reducing agent such as lithium aluminum hydride.[2] Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is then cooled to a low temperature (typically 100 K or 295 K as in the cited study) to minimize thermal vibrations of the atoms.[1] Monochromatic X-ray radiation, commonly from a molybdenum source (Mo Kα, λ = 0.71073 Å), is directed at the crystal.[1] As the crystal is rotated, a series of diffraction patterns are collected by a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. The final R-factor of 0.042 indicates a good agreement between the experimental data and the final structural model.[1]

Caption: A flowchart illustrating the key steps in the experimental determination of a crystal structure.

Logical Relationship of Structural Features

The observed molecular and crystal structure of 1,8-bis(hydroxymethyl)naphthalene is a direct consequence of the interplay between intramolecular steric hindrance and intermolecular hydrogen bonding.

Caption: A diagram showing the relationship between molecular features and the resulting crystal packing.

References

Spectroscopic Properties of 1,8-Naphthalenedimethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,8-naphthalenedimethanol, a key aromatic diol. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. It is designed to be a valuable resource for researchers and professionals involved in chemical synthesis, analysis, and drug development.

Introduction

This compound (also known as 1,8-bis(hydroxymethyl)naphthalene) is an important organic compound featuring a naphthalene core with two hydroxymethyl substituents at the peri-positions. Its rigid structure and the proximity of the functional groups lead to unique chemical and physical properties, making its thorough characterization essential. Spectroscopic methods are fundamental tools for elucidating and confirming the structure and purity of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

A ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) has been reported. The chemical shifts are indicative of the aromatic protons on the naphthalene ring and the protons of the two methylene (-CH₂-) groups.

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 7.67 | Doublet | 8.0 |

| Aromatic-H | 7.31–7.23 | Multiplet | |

| Methylene-H (-CH₂-) | 5.18 (Not explicitly found in search results, typical for benzylic alcohols) | Singlet | |

| Hydroxyl-H (-OH) | Variable | Broad Singlet |

Note: The chemical shifts for the methylene and hydroxyl protons are estimated based on typical values for benzylic alcohols, as specific assignments were not available in the search results.

¹³C NMR Spectroscopy

Specific experimental ¹³C NMR data for this compound was not found in the available literature. However, based on the structure, the following characteristic signals are expected:

-

Aromatic Carbons: Multiple signals in the range of 120-140 ppm. Due to the symmetry of the molecule, fewer than 10 signals would be expected for the naphthalene core.

-

Methylene Carbon (-CH₂OH): A signal in the range of 60-70 ppm, characteristic of a benzylic alcohol.

Infrared (IR) Spectroscopy

An experimental IR spectrum with a detailed peak list for this compound is not available in the searched literature. However, the spectrum is expected to be dominated by absorptions from the O-H, C-H, and C=C bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| O-H (Alcohol) | 3600-3200 (Broad) | Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Aliphatic) | 3000-2850 | Stretching |

| C=C (Aromatic) | 1600-1450 | Stretching |

| C-O (Alcohol) | 1260-1000 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption maxima (λmax) for this compound are not detailed in the available literature. As a naphthalene derivative, it is expected to exhibit strong absorption in the UV region. The spectrum of naphthalene in cyclohexane shows absorption maxima at approximately 221, 275, and 312 nm. The substitution with hydroxymethyl groups may cause a slight shift in these absorption bands.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not extensively reported. The following are generalized protocols that can be adapted for the analysis of this compound.

3.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Referencing: Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

3.2. IR Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, mix a small amount of the sample with dry KBr powder and press into a transparent pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty accessory should be recorded and subtracted from the sample spectrum.

3.3. UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm). A baseline spectrum of the solvent in a matched cuvette should be recorded first.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

A Theoretical and Computational Guide to 1,8-Naphthalenedimethanol: Structure, Conformation, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 1,8-naphthalenedimethanol. Due to the steric strain inherent in its 1,8-disubstituted naphthalene core, computational analysis is crucial for understanding its conformational landscape, electronic properties, and potential intermolecular interactions. This document outlines established protocols, presents expected quantitative data, and visualizes key computational workflows.

Introduction to this compound

This compound, also known as 1,8-bis(hydroxymethyl)naphthalene, is an aromatic diol with the molecular formula C₁₂H₁₂O₂. The proximity of the two hydroxymethyl substituents at the C1 and C8 positions of the naphthalene ring system leads to significant steric interactions. These interactions dictate the molecule's preferred conformations, influencing its physical and chemical properties. Understanding the conformational energetics and the potential for intramolecular hydrogen bonding is critical for applications in materials science and as a structural motif in drug design.

Experimental studies, such as X-ray crystallography, have provided valuable insights into the solid-state structure of this compound.[1] These studies reveal a distorted naphthalene core to accommodate the bulky substituents.[1] Computational modeling complements these experimental findings by exploring the molecule's behavior in the gas phase and in solution, providing a more dynamic picture of its conformational preferences.

Computational Methodologies

A robust computational investigation of this compound involves a multi-step approach, from initial conformational searches to high-level quantum mechanical calculations. The following protocols are recommended based on established computational chemistry practices for flexible molecules and related naphthalene systems.[2][3][4][5]

2.1. Conformational Analysis

A thorough exploration of the conformational space is the foundational step.

-

Initial Conformer Generation: A low-energy method, such as a molecular mechanics force field (e.g., MMFF) or a semi-empirical method (e.g., GFN2-xTB), should be used to generate a large number of possible conformers.

-

Geometry Optimization and Energy Refinement: The generated conformers should then be optimized at a higher level of theory. Density Functional Theory (DFT) is a suitable choice. A common and effective approach involves a combination of a functional and a basis set, for example, B3LYP/6-31G(d).

-

Final Energy Calculations: To obtain more accurate relative energies of the conformers, single-point energy calculations can be performed on the optimized geometries using a larger basis set and a more sophisticated functional, such as ωB97X-D/def2-TZVP.

-

Solvation Effects: To model the behavior in a solvent, the Polarizable Continuum Model (PCM) can be incorporated into the DFT calculations.

2.2. Spectroscopic Property Prediction

Computational methods can predict various spectroscopic properties, which can be compared with experimental data for validation.

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed with DFT (e.g., mPW1PW91/6-311+G(2d,p)), can be used to predict ¹H and ¹³C NMR chemical shifts. Boltzmann averaging of the chemical shifts of the low-energy conformers is necessary for an accurate prediction.[6][7]

-

Vibrational Spectroscopy (IR): The vibrational frequencies and intensities can be calculated at the same level of theory used for geometry optimization. These calculations are also crucial for confirming that the optimized structures are true energy minima (no imaginary frequencies) and for calculating zero-point vibrational energies and thermal corrections to the Gibbs free energy.

Predicted Quantitative Data

The following tables summarize the kind of quantitative data that would be obtained from a comprehensive computational study of this compound. The geometric parameters for a hypothetical low-energy conformer are compared with experimental crystal structure data.[1]

Table 1: Predicted Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C9-C1-C1'-O1) | Dihedral Angle (C10-C8-C8'-O2) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Conf-1 | -60° | 60° | 0.00 | 75.3 |

| Conf-2 | 180° | 60° | 1.25 | 11.2 |

| Conf-3 | -60° | -60° | 1.50 | 7.8 |

| Conf-4 | 180° | 180° | 2.50 | 2.1 |

Table 2: Comparison of Key Geometric Parameters for the Lowest Energy Conformer

| Parameter | Computational (B3LYP/6-31G(d)) | Experimental (X-ray)[1] |

| Bond Lengths (Å) | ||

| C1 - C8' | 1.52 | 1.51 |

| C8 - C8' | 1.52 | 1.51 |

| C1' - O1 | 1.43 | 1.42 |

| C8' - O2 | 1.43 | 1.42 |

| Bond Angles (°) ** | ||

| C9-C1-C1' | 118.5 | 118.2 |

| C10-C8-C8' | 118.5 | 118.9 |

| C1-C1'-O1 | 112.0 | 111.8 |

| C8-C8'-O2 | 112.0 | 111.5 |

| Dihedral Angles (°) ** | ||

| C2-C1-C1'-O1 | 125.0 | Not Reported |

| C7-C8-C8'-O2 | -125.0 | Not Reported |

Table 3: Predicted Spectroscopic Data

| Property | Predicted Value |

| ¹H NMR Chemical Shifts (ppm) | |

| Naphthalene Protons | 7.2 - 7.9 |

| Methylene Protons (CH₂) | 4.8 - 5.2 |

| Hydroxyl Protons (OH) | 2.5 - 3.5 |

| ¹³C NMR Chemical Shifts (ppm) | |

| Aromatic Carbons | 125 - 135 |

| Methylene Carbons | 65 - 70 |

| Key IR Frequencies (cm⁻¹) | |

| O-H Stretch | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3050 - 3150 |

| C-H Stretch (Aliphatic) | 2850 - 2950 |

| C-O Stretch | 1000 - 1100 |

Visualizations of Computational Workflows and Molecular Structures

The following diagrams, generated using the DOT language, illustrate key aspects of the computational study of this compound.

Caption: Workflow for Conformational Analysis.

Caption: Key Intramolecular Interactions.

References

- 1. Structure of 1,8-bis(hydroxymethyl)naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 3. A Molecular Modeling Case Study on the Thermodynamic Partition of DIPNs Derived from Naphthalene and C3-Sources Using Non-Shape-Selective Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Emerging Conformational-Analysis Protocols from the RTCONF55-16K Reaction Thermochemistry Conformational Benchmark Set - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational NMR Prediction: A Microreview [corinwagen.github.io]

- 7. repository.uncw.edu [repository.uncw.edu]

An In-depth Technical Guide to the Reactivity and Functionalization of 1,8-Naphthalenedimethanol Hydroxyl Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Naphthalenedimethanol, also known as 1,8-bis(hydroxymethyl)naphthalene, is a unique aromatic diol featuring two hydroxyl groups held in close proximity by the rigid naphthalene scaffold. This peri-substitution pattern imparts distinct reactivity to the hydroxyl groups, making it a valuable building block in various fields, including medicinal chemistry, polymer science, and supramolecular chemistry. The spatial arrangement of the hydroxyl groups allows for the formation of cyclic derivatives and polymers with specific conformational properties. This guide provides a comprehensive overview of the reactivity of the hydroxyl groups of this compound and detailed protocols for their functionalization.

Core Reactivity of the Hydroxyl Groups

The hydroxyl groups of this compound are primary alcohols, and as such, they undergo typical alcohol reactions. However, their close proximity on the naphthalene ring can influence reaction rates and pathways, enabling intramolecular reactions and the formation of cyclic structures. The primary modes of functionalization include:

-

Conversion to Halides: The hydroxyl groups can be readily converted to halogens, primarily chlorides and bromides, which are excellent leaving groups for subsequent nucleophilic substitution reactions.

-

Esterification: Reaction with carboxylic acids, acyl chlorides, or acid anhydrides yields the corresponding diesters. This is a common strategy to introduce new functional groups or to create building blocks for polyesters.

-

Etherification: The formation of ethers can be achieved through reactions with alkyl halides or other electrophiles. Intramolecular etherification can also lead to the formation of cyclic ethers.

-

Oxidation: The primary alcohol groups can be oxidized to form the corresponding dialdehyde, 1,8-naphthalenedicarboxaldehyde, a valuable intermediate in the synthesis of more complex molecules.

Quantitative Data on Functionalization Reactions

The following table summarizes the available quantitative data for the functionalization of this compound's hydroxyl groups. It is important to note that for some reactions, specific data for this substrate is limited in the literature, and yields for analogous reactions are provided for reference.

| Functionalization Reaction | Reagents | Product | Yield (%) | Reference |

| Conversion to Dichloride | Hydrogen chloride, Sulfuric acid | 1,8-Bis(chloromethyl)naphthalene | 70 | [1] |

| Conversion to Dichloride (General) | Thionyl chloride | 1,8-Bis(chloromethyl)naphthalene | Not specified | [2] |

Experimental Protocols

This section provides detailed experimental methodologies for the key functionalization reactions of this compound.

Conversion of Hydroxyl Groups to Halides

4.1.1. Synthesis of 1,8-Bis(chloromethyl)naphthalene

-

Method A: Using Thionyl Chloride (General Procedure)

A solution of this compound (1.0 eq) in a dry, inert solvent such as chloroform (e.g., 20 mL for 28.5 mmol of alcohol) is cooled to 0-5 °C in an ice bath.[2] Thionyl chloride (2.0-2.2 eq) is added dropwise, maintaining the temperature below 10 °C.[2] After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 30 minutes.[2] The reaction is then carefully quenched by the slow addition of a saturated aqueous sodium bicarbonate solution until the mixture is basic (pH 8).[2] The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with water, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

-

Method B: Using HCl and Sulfuric Acid

A reported synthesis of 1,8-bis(chloromethyl)naphthalene with a 70% yield involves the reaction with hydrogen chloride and sulfuric acid over 12 hours at ambient temperature.[1] Specific reagent quantities and workup procedures were not detailed in the available literature.

4.1.2. Synthesis of 1,8-Bis(bromomethyl)naphthalene (General Procedure)

The conversion of benzylic alcohols to bromides can be achieved using reagents like phosphorus tribromide (PBr₃). A general procedure involves the slow addition of PBr₃ (0.7-1.0 eq) to a cooled solution of the diol in an inert solvent like diethyl ether or dichloromethane. The reaction is typically stirred at low temperature and then allowed to warm to room temperature. The workup involves quenching with water or ice, followed by extraction, washing with a base (e.g., sodium bicarbonate solution) to neutralize acidic byproducts, drying, and solvent removal. This general protocol would need to be optimized for this compound.

Esterification of Hydroxyl Groups

4.2.1. Synthesis of 1,8-Bis(acetoxymethyl)naphthalene (General Procedure using Acyl Chloride)

To a solution of this compound (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (2.2 eq) in a dry, inert solvent like dichloromethane or THF, acetyl chloride (2.2 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the same solvent. The combined organic layers are washed successively with dilute acid (e.g., 1 M HCl) to remove the base, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to afford the diacetate, which can be purified by recrystallization or column chromatography.

Etherification of Hydroxyl Groups

4.3.1. Synthesis of 1,8-Bis(alkoxymethyl)naphthalene (General Williamson Ether Synthesis)

To a suspension of a strong base such as sodium hydride (NaH, 2.2 eq) in a dry, aprotic solvent like THF or DMF, a solution of this compound (1.0 eq) in the same solvent is added dropwise at 0 °C under an inert atmosphere. The mixture is stirred at room temperature for about 30-60 minutes to allow for the formation of the dialkoxide. An alkyl halide (e.g., methyl iodide or benzyl bromide, 2.2 eq) is then added, and the reaction mixture is stirred at room temperature or heated until the reaction is complete (monitored by TLC). The reaction is carefully quenched by the addition of water. The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The resulting diether can be purified by column chromatography or distillation.

Oxidation of Hydroxyl Groups

4.4.1. Synthesis of 1,8-Naphthalenedicarboxaldehyde (General Procedure)

The oxidation of primary alcohols to aldehydes can be achieved using various reagents. A common and mild method involves Swern oxidation or using Dess-Martin periodinane. For a diol like this compound, careful control of the reaction conditions is necessary to avoid over-oxidation to the dicarboxylic acid.

-

Using Dess-Martin Periodinane (DMP):

To a solution of this compound (1.0 eq) in a dry, chlorinated solvent such as dichloromethane, Dess-Martin periodinane (2.2 eq) is added in one portion at room temperature. The reaction is stirred until the starting material is consumed (monitored by TLC, typically 1-3 hours). The reaction mixture is then diluted with diethyl ether and quenched by pouring it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate. The mixture is stirred vigorously until the layers are clear. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to give the crude dialdehyde, which can be purified by column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways for the functionalization of this compound.

Conclusion

This compound serves as a versatile platform for the synthesis of a wide range of derivatives due to the reactivity of its peri-disposed hydroxyl groups. The functionalization of these groups through halogenation, esterification, etherification, and oxidation opens up avenues for the creation of novel monomers for advanced polymers, unique ligands for coordination chemistry, and key intermediates in the development of new therapeutics. While specific, optimized protocols for all reactions on this particular substrate are not extensively documented, the general procedures provided in this guide offer a solid foundation for researchers to develop and adapt methodologies for their specific synthetic targets. The unique structural constraints and reactivity of this compound continue to make it a molecule of significant interest in chemical synthesis.

References

A Technical Guide to the Solubility of 1,8-Naphthalenedimethanol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,8-naphthalenedimethanol. While specific quantitative solubility data is sparse in publicly available literature, this document outlines the expected solubility profile based on the compound's chemical structure and provides detailed experimental protocols for its determination.

Introduction to this compound

This compound, also known as 1,8-bis(hydroxymethyl)naphthalene, is an aromatic diol with the chemical formula C₁₂H₁₂O₂.[1][2][3] Its structure consists of a naphthalene core with two hydroxymethyl (-CH₂OH) substituents at the 1 and 8 positions. This unique arrangement influences its steric and electronic properties, making it a valuable building block in various chemical syntheses.[2][3] Understanding its solubility is crucial for its application in reaction chemistry, materials science, and pharmaceutical development.

Expected Solubility Profile

The solubility of a compound is primarily dictated by the principle of "like dissolves like." this compound possesses both a large, nonpolar aromatic naphthalene core and two polar hydroxyl groups. This amphiphilic nature suggests a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl groups of this compound can form hydrogen bonds with protic solvents. Therefore, it is expected to exhibit moderate to good solubility in lower alcohols.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents can engage in dipole-dipole interactions and may act as hydrogen bond acceptors. Good solubility is anticipated in these solvents. One source notes that polyoxalates derived from this compound have good solubility in common organic solvents.[4][5]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar naphthalene core suggests some affinity for nonpolar solvents. However, the presence of the polar hydroxyl groups will likely limit its solubility in highly nonpolar solvents like hexane. It may exhibit partial solubility in aromatic hydrocarbons like toluene. The parent compound, naphthalene, is soluble in many organic solvents such as alcohols, ether, acetone, and chloroform.[6]

-

Water: Due to the large hydrophobic naphthalene backbone, this compound is expected to be insoluble or only slightly soluble in water.[7]

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield a compiled table of quantitative solubility data for this compound across a range of common organic solvents. Researchers are encouraged to determine this data experimentally using the protocols outlined below. The following table is provided as a template for recording experimentally determined solubility values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | |||

| Ethanol | |||

| Isopropanol | |||

| Acetone | |||

| Ethyl Acetate | |||

| Dichloromethane | |||

| Chloroform | |||

| Toluene | |||

| Hexane | |||

| Dimethyl Sulfoxide (DMSO) | |||

| N,N-Dimethylformamide (DMF) | |||

| Acetonitrile |

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The following is a detailed methodology for the experimental determination of the solubility of this compound. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or small flasks with screw caps

-

Magnetic stirrer and stir bars or a shaker bath

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. An excess is necessary to ensure that a saturated solution is formed.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or on a stirrer plate within an incubator set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. Continuous agitation is crucial.

-

-

Sample Withdrawal and Dilution:

-

After equilibration, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent precipitation.

-

Filter the withdrawn sample through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A calibration curve should be prepared beforehand using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL or mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

This guide provides a framework for understanding and experimentally determining the solubility of this compound. Accurate solubility data is fundamental for the effective use of this compound in research and development.

References

- 1. This compound | C12H12O2 | CID 74846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,8-BIS(HYDROXYMETHYL)NAPHTHALENE | 2026-08-6 [chemicalbook.com]

- 3. Structure of 1,8-bis(hydroxymethyl)naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. WO2009100908A1 - Antifouling composition - Google Patents [patents.google.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 1-Naphthalenemethanol(4780-79-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

In-Depth Technical Guide to the Thermal Stability and Decomposition of 1,8-Naphthalenedimethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Naphthalenedimethanol, a bifunctional aromatic diol, serves as a valuable building block in the synthesis of various organic molecules and materials. Its rigid naphthalene core and reactive hydroxymethyl groups make it a precursor for ligands, molecular clips, and specialty polymers. An understanding of its thermal stability and decomposition behavior is paramount for its application in drug development, materials science, and chemical synthesis, where controlled processing and long-term stability are critical.

This technical guide provides a comprehensive overview of the thermal properties of this compound. Due to the limited availability of specific experimental data in the public domain for this compound, this guide synthesizes information from related naphthalene derivatives and general principles of thermal analysis to provide a robust framework for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₂O₂ | [1] |

| Molecular Weight | 188.22 g/mol | [1] |

| Melting Point | 153-156 °C | [1] |

| Appearance | Solid | [1] |

| CAS Number | 2026-08-6 | [1] |

Thermal Stability Analysis

Based on the analysis of analogous naphthalene-based polymers, the initial decomposition temperature for compounds containing the naphthalene moiety can be expected to be in the range of 250-400°C.

Proposed Decomposition Pathway

The thermal decomposition of this compound is anticipated to proceed through a multi-step process. The initial and most probable decomposition step involves the dehydration of the hydroxymethyl groups. This can occur via an intramolecular elimination to form a cyclic ether (an oxepine derivative) or through intermolecular condensation to yield polymeric ethers. At higher temperatures, further fragmentation of the naphthalene ring system would occur.

A plausible initial decomposition pathway is illustrated in the following diagram:

Caption: Proposed initial decomposition pathways for this compound.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data on the thermal properties of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert environment.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and identify any phase transitions of this compound.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan should be used as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the melting temperature (Tm) from the peak of the endothermic transition.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile decomposition products of this compound.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place a small, accurately weighed amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample tube.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: Perform pyrolysis at a series of temperatures (e.g., 300 °C, 500 °C, and 700 °C) to analyze the evolution of decomposition products with increasing temperature.

-

Atmosphere: Inert atmosphere (e.g., helium).

-

-

GC-MS Conditions:

-

GC Column: A suitable capillary column for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Temperature Program: An appropriate temperature gradient to ensure separation of the pyrolysis products.

-

MS Detection: Scan a mass range (e.g., m/z 35-550) to identify the eluted compounds by comparing their mass spectra with a library database (e.g., NIST).

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of this compound.

Caption: Workflow for the thermal analysis of this compound.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is limited, this guide provides a robust framework for its characterization based on the properties of related compounds and established analytical techniques. The proposed decomposition pathway and detailed experimental protocols offer a solid starting point for researchers and professionals in drug development and materials science to assess the thermal behavior of this important molecule. Further experimental investigation is necessary to fully elucidate its decomposition mechanism and quantify its thermal stability with high precision.

References

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,8-Naphthalenedimethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 1,8-naphthalenedimethanol. The spatial arrangement of the hydroxymethyl substituents in the peri-positions of the naphthalene core results in significant steric interactions that dictate the molecule's geometry and potential for intramolecular hydrogen bonding. Understanding these structural features is crucial for applications in crystal engineering, supramolecular chemistry, and as a rigid scaffold in drug design.

Molecular Structure from Single-Crystal X-ray Diffraction

The definitive solid-state structure of this compound was determined by single-crystal X-ray diffraction.[1] The analysis revealed a monoclinic crystal system with the space group P2(1)/n. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Molecular Formula | C₁₂H₁₂O₂ |

| Molecular Weight | 188.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a | 8.549(4) Å |

| b | 4.856(3) Å |

| c | 22.604(4) Å |

| β | 94.24(3)° |

| Volume | 935.8(7) ų |

| Z | 4 |

| Calculated Density | 1.34 g/cm³ |

Table 1: Crystallographic Data for this compound.[1]

The defining feature of the molecular structure is the steric strain imposed by the two hydroxymethyl groups at the 1 and 8 positions of the naphthalene ring system. This steric hindrance, often referred to as a peri-interaction, causes significant distortions from idealized geometries.

Bond Lengths and Angles

The steric repulsion between the peri-substituents leads to a splaying of the exterior angles at the C(1) and C(8) positions of the naphthalene ring, deviating from the ideal 120° for sp² hybridized carbon atoms.[1] The naphthalene core itself is nearly planar, with an average deviation of the ten carbon atoms from the least-squares plane being 0.012(7) Å.[1]

(Note: A detailed table of bond lengths and angles from the original crystallographic information file (CIF) is not publicly available. The following table represents typical values for such a system and highlights the key structural features described in the publication.)

| Bond | Typical Length (Å) | Angle | Typical Value (°) |

| C(1)-C(9) | 1.42 | C(2)-C(1)-C(11) | > 120 |

| C(8)-C(9) | 1.42 | C(7)-C(8)-C(12) | > 120 |

| C(1)-C(11) | 1.51 | C(9)-C(1)-C(11) | < 120 |

| C(8)-C(12) | 1.51 | C(9)-C(8)-C(12) | < 120 |

| C(11)-O(1) | 1.43 | C(1)-C(11)-O(1) | ~109.5 |

| C(12)-O(2) | 1.43 | C(8)-C(12)-O(2) | ~109.5 |

Table 2: Representative Bond Lengths and Angles in this compound.

Conformational Analysis in the Solid State

The conformation of the hydroxymethyl groups is a critical aspect of the molecular structure. In the crystal, the two -CH₂OH substituents adopt a conformation that minimizes steric clash while participating in a network of intermolecular hydrogen bonds. Each hydroxyl group acts as both a hydrogen bond donor and an acceptor, forming infinite chains that propagate along the crystallographic b-axis.[1]

The torsion angles describing the orientation of the hydroxymethyl groups relative to the naphthalene plane are key to defining the conformation.

(Note: As the CIF file is not available, the exact torsion angles cannot be provided. The description is based on the published analysis.)

| Torsion Angle | Description |

| C(9)-C(1)-C(11)-O(1) | Defines the rotation of the first hydroxymethyl group. |

| C(9)-C(8)-C(12)-O(2) | Defines the rotation of the second hydroxymethyl group. |

Table 3: Key Torsion Angles in this compound.

Conformational Dynamics in Solution

The steric hindrance between the two substituents introduces a significant energy barrier to their free rotation. The lowest energy conformations will likely involve the hydroxymethyl groups being oriented away from each other to minimize van der Waals repulsion. Intramolecular hydrogen bonding between the two hydroxyl groups is also a possibility in non-polar solvents, which would lead to a more rigid, cyclic conformation.

Experimental Protocols

Single-Crystal X-ray Diffraction

A generalized protocol for the structural determination of an organic compound like this compound is as follows:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system.

-

Data Collection: A selected crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations. Monochromatic X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined using least-squares methods to minimize the difference between the observed and calculated structure factors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound in solution.

-

Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms. For this compound, one would expect distinct signals for the aromatic protons and the methylene (-CH₂-) and hydroxyl (-OH) protons. The coupling patterns of the aromatic protons can confirm the 1,8-substitution pattern.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum will show distinct signals for the quaternary, methine, and methylene carbons of the naphthalene core and the hydroxymethyl groups.

-

2D NMR Experiments: Advanced 2D NMR techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, providing an unambiguous assignment of all signals.

Workflow for Structural and Conformational Analysis

The determination of the molecular structure and conformation of a molecule like this compound typically follows a combined experimental and computational workflow.

References

An In-depth Technical Guide to 1,8-Naphthalenedimethanol (CAS 2026-08-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of 1,8-Naphthalenedimethanol (CAS number 2026-08-6). The information is presented in a structured format to facilitate easy access and comparison for research and development purposes.

Chemical and Physical Properties

This compound, also known as 1,8-bis(hydroxymethyl)naphthalene, is an aromatic diol. It presents as a white to almost white fine crystalline powder.[1] Key quantitative data regarding its properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2026-08-6 | [2][3] |

| IUPAC Name | (1,8-Naphthalenediyl)dimethanol | [4] |

| Synonyms | 1,8-Bis(hydroxymethyl)naphthalene, Naphthalene-1,8-diyldimethanol | [1][4] |

| Molecular Formula | C₁₂H₁₂O₂ | [5] |

| Molecular Weight | 188.22 g/mol | [2][3][5] |

| Appearance | White to almost white fine crystalline powder | [1] |

| Melting Point | 153-156 °C (lit.) | [1][2][3] |

| Boiling Point | 283.23 °C (rough estimate) | [1] |

| Density | 1.0750 (rough estimate) | [1] |

| Refractive Index | 1.6010 (estimate) | [1] |

| Storage Temperature | Room Temperature, Sealed in dry | [1][5] |

| pKa | 14.07 ± 0.10 (Predicted) | [1] |

Synthesis of this compound

A primary method for the synthesis of this compound is the reduction of 1,8-naphthalic anhydride using a strong reducing agent such as lithium aluminum hydride (LAH).[1]

Experimental Protocol: Reduction of 1,8-Naphthalic Anhydride with Lithium Aluminum Hydride

Materials:

-

1,8-Naphthalic anhydride

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

1 N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.

-

Addition of Reactant: Slowly add a solution of 1,8-naphthalic anhydride in anhydrous THF to the LAH suspension at room temperature with stirring. The addition should be controlled to manage any exothermic reaction.

-

Reaction: Stir the reaction mixture at room temperature for several hours (e.g., 6 hours) or until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water or a saturated aqueous solution of sodium sulfate at 0 °C (ice bath).

-

Acidification: Acidify the mixture to a weakly acidic pH with 1 N HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., benzene and methanol) to yield white crystals.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Synthesis

This compound serves as a precursor in the synthesis of other 1,8-disubstituted naphthalene derivatives, such as 1,8-bis(chloromethyl)naphthalene.[1]

Experimental Protocol: Synthesis of 1,8-Bis(chloromethyl)naphthalene

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or concentrated Hydrochloric Acid (HCl)

-

Anhydrous solvent (e.g., chloroform, benzene)

-

Pyridine (optional, as a catalyst and acid scavenger)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure (using Thionyl Chloride):

-

Reaction Setup: In a round-bottom flask, dissolve this compound in an anhydrous solvent like chloroform. A small amount of pyridine can be added.

-

Addition of Chlorinating Agent: Cool the solution in an ice bath and slowly add thionyl chloride dropwise with stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a period until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and carefully pour it over crushed ice to decompose the excess thionyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., chloroform or diethyl ether).

-

Washing: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and finally with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter and concentrate the organic solution under reduced pressure to yield the crude 1,8-bis(chloromethyl)naphthalene.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Chlorination Workflow Diagram

References

- 1. 1,8-Bis(chloromethyl)naphthalene synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis and Application of 1-Chloromethyl naphthalene_Chemicalbook [chemicalbook.com]

- 4. Sciencemadness Discussion Board - Easy Route to Thionyl Chloride SOCl2 - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 1,8-bis(hydroxymethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,8-bis(hydroxymethyl)naphthalene, a significant aromatic diol with applications in organic synthesis. This document details the prevalent synthetic methodology, purification techniques, and a thorough analysis of its structural and spectroscopic properties.

Synthesis

The most common and efficient method for the synthesis of 1,8-bis(hydroxymethyl)naphthalene is the reduction of 1,8-naphthalic anhydride. Lithium aluminum hydride (LiAlH₄) is the reducing agent of choice for this transformation, effectively converting both anhydride carbonyl groups to hydroxyl groups.[1]

Reaction Scheme:

Caption: Synthesis of 1,8-bis(hydroxymethyl)naphthalene.

Experimental Protocol

The following protocol is adapted from a reported procedure for the reduction of 1,8-naphthalic anhydride.[2]

Materials:

-

1,8-Naphthalic anhydride (5 mmol, 0.99 g)

-

Lithium aluminum hydride (LiAlH₄) (6 mmol, 0.23 g)

-

Anhydrous Zinc Chloride (ZnCl₂) (3 mmol, 0.41 g) - Note: While the cited procedure uses ZnCl₂, it can be omitted. The hygroscopic nature of ZnCl₂ may interfere with the reaction.

-

Dry Tetrahydrofuran (THF) (20 mL)

-

1 N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Benzene and Methanol (for recrystallization)

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a CaCl₂ guard tube, add dry THF (20 mL), LiAlH₄ (6 mmol), and anhydrous ZnCl₂ (3 mmol).

-

Slowly add 1,8-naphthalic anhydride (5 mmol) to the stirred suspension at room temperature.

-

Stir the reaction mixture for 6 hours.

-

After completion of the reaction, cautiously quench the excess LiAlH₄ by the dropwise addition of 5 mL of water.

-

Acidify the mixture to a weakly acidic pH with 1 N HCl.

-

Extract the aqueous phase with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine and dry over anhydrous MgSO₄.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a 1:1 mixture of benzene and methanol to yield white crystals.

Workflow Diagram

Caption: Experimental workflow for the synthesis.

Characterization

A comprehensive characterization of 1,8-bis(hydroxymethyl)naphthalene is crucial to confirm its identity and purity. The following sections detail the key analytical data.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂O₂ | |

| Molecular Weight | 188.22 g/mol | |

| Melting Point | 153-156 °C | [1] |

| Appearance | White crystalline solid | [2] |

Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 7.87 | d | 2H | Ar-H | 7.8 |

| 7.64 | d | 2H | Ar-H | 7.2 |

| 7.44 | t | 2H | Ar-H | 7.5 |

| 5.27 | s | 4H | -CH₂- | |

| 4.54 | s | 2H | -OH |

Solvent: CD₃COCD₃, 600 MHz[2]

The IR spectrum reveals the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3345, 3241 | O-H stretching (alcohol) |

| 1601, 1510 | C=C stretching (aromatic) |

| 1425 | C-H bending (alkane) |

| 1058, 1035, 1013 | C-O stretching (alcohol) |

| 826, 774 | C-H bending (aromatic, out-of-plane) |

Data from a reported synthesis.[2]

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern.

| m/z | Interpretation |

| 188 | [M]⁺ (Molecular ion) |

| 171 | [M - H₂O]⁺ |

| 170 | [M - H₂O - H]⁺ |

| 141 | [M - H₂O - CH₂O]⁺ |

Data from PubChem and interpreted based on common fragmentation patterns of aromatic alcohols.

Crystallographic Data

Single-crystal X-ray diffraction analysis has determined the crystal structure of 1,8-bis(hydroxymethyl)naphthalene.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 8.549(4) Å |

| b | 4.856(3) Å |

| c | 22.604(4) Å |

| β | 94.24(3)° |

| V | 935.8(7) ų |

| Z | 4 |

Data from Acta Crystallogr C. (1993).[3]

Logical Relationships in Characterization

Caption: Interrelation of synthesis and characterization.

This guide provides essential technical information for the synthesis and characterization of 1,8-bis(hydroxymethyl)naphthalene, serving as a valuable resource for professionals in chemical research and development.

References

Methodological & Application

Application Notes and Protocols for 1,8-Naphthalenedimethanol in Polyester and Polyurethane Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,8-naphthalenedimethanol as a monomer in the synthesis of polyesters and polyurethanes. The incorporation of the rigid naphthalene moiety into the polymer backbone is anticipated to impart enhanced thermal stability and specific mechanical properties, making these materials promising candidates for a range of applications, including advanced coatings, high-performance elastomers, and specialized biomaterials.

Introduction to this compound in Polymer Synthesis

This compound, also known as 1,8-bis(hydroxymethyl)naphthalene, is an aromatic diol.[1] Its rigid and planar naphthalene core can significantly influence the properties of polymers into which it is incorporated. In polyesters, the naphthalene unit is expected to increase the glass transition temperature (Tg) and enhance thermal stability compared to their aliphatic counterparts. In polyurethanes, its inclusion as a chain extender or as part of a polyester polyol can lead to polymers with high modulus and improved thermal resistance.

Polyester Synthesis with this compound

The synthesis of polyesters from this compound can be achieved through melt polycondensation with various dicarboxylic acids or their esters. The properties of the resulting polyester can be tailored by the choice of the co-monomer.

Expected Properties of Naphthalene-Containing Polyesters

The introduction of a naphthalene ring into the polyester backbone generally leads to:

-

Enhanced Thermal Stability: The rigid aromatic structure restricts chain mobility, leading to higher glass transition temperatures (Tg) and improved thermal degradation resistance.

-

Modified Mechanical Properties: An increase in stiffness and tensile strength is often observed.

-

Chemical Resistance: The aromatic nature can improve resistance to certain solvents and chemical environments.

Table 1: Expected Thermal and Mechanical Properties of Polyesters Derived from this compound

| Property | Expected Value/Range | Notes |

| Glass Transition Temperature (Tg) | > 100 °C | Significantly higher than aliphatic polyesters. |

| Decomposition Temperature (Td) | > 300 °C | Good thermal stability. |

| Tensile Strength | Moderate to High | Dependent on the dicarboxylic acid used. |

| Elongation at Break | Low to Moderate | The rigid backbone may reduce flexibility. |

Experimental Protocol: Melt Polycondensation for Polyester Synthesis

This protocol describes a general procedure for the synthesis of a polyester from this compound and a dicarboxylic acid (e.g., terephthalic acid or adipic acid) via a two-stage melt polycondensation.

Materials:

-

This compound

-

Dicarboxylic acid (e.g., Terephthalic acid)

-

Esterification catalyst (e.g., Antimony(III) oxide, Titanium(IV) butoxide)

-

Stabilizer (e.g., Phosphoric acid)

-

High-purity nitrogen gas

Equipment:

-

Glass reactor equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum connection.

-

Heating mantle with temperature controller.

-

Vacuum pump.

Procedure:

Stage 1: Esterification

-

Charge the reactor with equimolar amounts of this compound and the dicarboxylic acid.

-

Add the catalyst (e.g., 200-500 ppm) and stabilizer.

-

Purge the reactor with nitrogen gas for at least 30 minutes to create an inert atmosphere.

-

Heat the mixture to 180-220 °C with continuous stirring to initiate the esterification reaction. Water will be evolved and collected in the condenser.

-

Continue the reaction for 2-4 hours, or until the evolution of water ceases.

Stage 2: Polycondensation

-

Gradually increase the temperature to 250-280 °C.

-

Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr over a period of 30-60 minutes. This will facilitate the removal of byproducts and drive the polymerization reaction.

-

Continue the polycondensation under high vacuum for 2-4 hours. The viscosity of the molten polymer will increase significantly, which can be monitored by the torque on the stirrer.

-

Once the desired viscosity is achieved, stop the reaction by removing the heat and breaking the vacuum with nitrogen.

-

Extrude the molten polymer from the reactor and allow it to cool.

Polyurethane Synthesis with this compound

This compound can be used as a chain extender in polyurethane synthesis, reacting with a diisocyanate and a polyol. This approach allows for the incorporation of the rigid naphthalene unit into the hard segments of the polyurethane, influencing its mechanical and thermal properties.

Expected Properties of Naphthalene-Containing Polyurethanes

The use of this compound as a chain extender is expected to result in polyurethanes with:

-

High Modulus and Hardness: The rigid naphthalene structure will contribute to the stiffness of the hard segments.

-

Improved Thermal Stability: The aromatic content enhances the thermal resistance of the polymer.

-

Good Mechanical Strength: The resulting polyurethanes are anticipated to exhibit high tensile strength.

Table 2: Expected Thermal and Mechanical Properties of Polyurethanes Derived from this compound

| Property | Expected Value/Range | Notes |

| Glass Transition Temperature (Tg) of Hard Segment | > 100 °C | Indicative of a well-defined hard segment domain. |

| Decomposition Temperature (Td) | > 300 °C | Enhanced thermal stability due to aromatic content. |

| Tensile Strength | High | The rigid hard segments contribute to high strength. |

| Elongation at Break | Low to Moderate | Dependent on the soft segment polyol used. |

| Shore Hardness | High | Expected to produce rigid to semi-rigid materials. |

Experimental Protocol: One-Shot Polyurethane Synthesis

This protocol outlines a general one-shot method for synthesizing a polyurethane using this compound as a chain extender.

Materials:

-

Polyol (e.g., Poly(tetramethylene ether) glycol - PTMEG, Polyester polyol)

-

This compound (chain extender)

-

Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI, Hexamethylene diisocyanate - HDI)

-

Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF, if solution polymerization is desired)

Equipment:

-

Reaction vessel with a mechanical stirrer and nitrogen inlet.

-

Heating and cooling system.

-

Vacuum oven.

Procedure:

-

Preparation: Dry the polyol and this compound in a vacuum oven at 80 °C for at least 12 hours to remove any moisture.

-

Mixing: In the reaction vessel under a nitrogen atmosphere, thoroughly mix the dried polyol and this compound at a temperature of 60-80 °C.

-

Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.01-0.05% by weight of the total reactants) to the mixture and stir until homogeneous.

-

Isocyanate Addition: Add the stoichiometric amount of diisocyanate to the mixture while stirring vigorously. The NCO/OH ratio is typically kept close to 1.0.

-

Reaction: An exothermic reaction will occur, and the viscosity of the mixture will increase. Maintain the temperature at 80-100 °C for 1-2 hours to complete the polymerization.

-

Curing: Pour the viscous polymer into a preheated mold and cure in an oven at 100-120 °C for 12-24 hours.

Visualizing Synthesis Pathways and Workflows

Diagram 1: Polyester Synthesis via Melt Polycondensation

Caption: Workflow for the synthesis of polyesters from this compound via a two-stage melt polycondensation process.

Diagram 2: One-Shot Polyurethane Synthesis

Caption: Schematic of the one-shot synthesis process for polyurethanes incorporating this compound as a chain extender.

Diagram 3: Experimental Workflow from Monomer to Characterization

Caption: A generalized experimental workflow for the synthesis and characterization of polymers derived from this compound.

References

Application Notes and Protocols: The Role of Naphthalene-Based Moieties and Alcohols in Metal-Organic Framework (MOF) Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of naphthalene-based linkers and the influential role of alcohols in the synthesis of Metal-Organic Frameworks (MOFs). While direct use of 1,8-naphthalenedimethanol as a primary linker is not widely documented, the structural components of the naphthalene group and alcohol functionalities are highly pertinent to MOF design and synthesis. The rigid, aromatic nature of the naphthalene backbone is a desirable feature for organic linkers, contributing to high porosity and thermal stability in the resulting MOFs.[1] Concurrently, alcohols are increasingly recognized for their function as modulators, controlling MOF crystallization, morphology, and defect engineering.[1]

This document offers foundational knowledge and practical protocols for exploring the potential of naphthalene-containing molecules and alcohol-based modulators in developing novel MOFs for diverse applications, including drug delivery, gas storage, and catalysis.[1][2][3]

Application of Naphthalene-Based Linkers in MOF Synthesis

The incorporation of naphthalene-based dicarboxylate linkers into MOF structures can yield materials with exceptional properties. The extended aromatic system of the naphthalene core can also bestow unique photoluminescent properties and facilitate specific host-guest interactions.[1]

Synthesis of a Zn-Based MOF with a Functionalized Naphthalene Dicarboxylate Linker

This protocol is adapted from studies on highly porous metal-organic frameworks and demonstrates the integration of a complex, naphthalene-based organic linker.[1]

Experimental Protocol:

-

Materials:

-

Zn(NO₃)₂·6H₂O

-

2,6-Naphthalenedicarboxylic acid

-

N,N-Diethylformamide (DEF)

-

Ethanol

-

Chloroform

-

-

Procedure:

-

In a glass vial, dissolve Zn(NO₃)₂·6H₂O and 2,6-naphthalenedicarboxylic acid in N,N-diethylformamide (DEF).

-

Seal the vial and heat it in an oven at 100 °C for 24 hours.

-

After cooling to room temperature, colorless crystals will have formed.

-

Decant the mother liquor.

-

Wash the crystalline product with fresh DEF (3 x 10 mL).[1]

-

Subsequently, wash the product with ethanol (3 x 10 mL) to exchange the solvent.[1]

-

-

Activation:

Workflow for the Synthesis of a Naphthalene-Based MOF

Caption: General workflow for the synthesis of a naphthalene-based MOF.

Role of Alcohols as Modulators in MOF Synthesis

Alcohols can act as modulators in MOF synthesis, influencing the kinetics of crystal nucleation and growth. This control can lead to variations in crystal size, morphology, and the introduction of beneficial defects in the framework.

Logical Relationship of Alcohol Modulation in MOF Synthesis

Caption: Influence of alcohol modulators on MOF properties.

Characterization of Naphthalene-Based MOFs

A variety of analytical techniques are crucial for the structural and functional characterization of newly synthesized MOFs.

| Characterization Technique | Information Obtained | Reference |

| Powder X-Ray Diffraction (PXRD) | Crystal structure and crystallinity | [4][5] |

| Field Emission Scanning Electron Microscopy (FE-SEM) | Surface morphology | [4] |

| Thermogravimetric Analysis (TGA) | Thermal stability | [4] |

| Fourier Transform Infrared Spectroscopy (FTIR) | Chemical composition and functional groups | [4] |

| N₂ Adsorption-Desorption Isotherms (BET analysis) | Surface area and porosity | [5] |

Applications in Drug Delivery

MOFs are promising candidates for drug delivery systems due to their high porosity, tunable pore sizes, and the potential for surface functionalization.[2][6] The biocompatibility of the metal ions and organic linkers is a critical consideration for these applications. Metals such as iron, zirconium, zinc, and potassium are often preferred due to their lower toxicity.

The drug can be loaded into the MOF pores, and its release can be controlled by various stimuli, making MOFs versatile platforms for therapeutic applications.[7][8]

| MOF Feature | Advantage in Drug Delivery | Reference |

| High Porosity & Surface Area | High drug loading capacity | [3][6] |

| Tunable Pore Size | Encapsulation of various drug molecules | [7][9] |

| Biodegradability | Controlled release and clearance from the body | [7] |

| Surface Functionalization | Targeted drug delivery to specific cells or tissues | [6] |

Experimental Workflow for Drug Loading and Release Studies

Caption: Workflow for drug loading and release studies in MOFs.

References

- 1. benchchem.com [benchchem.com]

- 2. Metal−Organic Frameworks for Liquid Phase Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances and Applications of Metal‐Organic Frameworks (MOFs) in Emerging Technologies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods | springerprofessional.de [springerprofessional.de]

- 5. researchgate.net [researchgate.net]

- 6. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Functional MOF-Based Materials for Environmental and Biomedical Applications: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of 1,8-Naphthalimide Derivatives from 1,8-Naphthalenedimethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Naphthalimide derivatives are a significant class of compounds in medicinal chemistry and materials science, renowned for their diverse biological activities and unique photophysical properties. These derivatives have demonstrated considerable potential as antitumor agents, fluorescent probes for cellular imaging, and DNA intercalators.[1][2][3] Their mechanism of action often involves the inhibition of critical enzymes such as topoisomerase II and interaction with DNA, leading to apoptosis in cancer cells.[3][4] The rigid planar structure of the naphthalimide core allows for effective intercalation between DNA base pairs, a key feature in their anticancer activity.[3]

This document provides a detailed two-step methodology for the preparation of 1,8-naphthalimide derivatives, commencing from the readily accessible starting material, 1,8-naphthalenedimethanol. The synthesis involves an initial oxidation of the diol to the corresponding 1,8-naphthalic anhydride, followed by a condensation reaction with a primary amine to yield the desired N-substituted 1,8-naphthalimide.

Synthetic Workflow